1-Amino-5-(benzylamino)anthracene-9,10-dione
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Overview
Description
1-Amino-5-(benzylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes amino and benzylamino groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Amino-5-(benzylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with appropriate amines. One common method includes the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with benzylamine, followed by oxidation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Amino-5-(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-5-(benzylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-5-(benzylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions make it effective in targeting cancer cells and other rapidly dividing cells .
Comparison with Similar Compounds
1-Amino-5-(benzylamino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
Mitoxantrone: A synthetic anthraquinone used in cancer therapy, known for its lower cardiotoxicity compared to other anthracyclines.
Ametantrone: Another anthraquinone derivative with anticancer properties, but with different toxicity profiles.
1,4-Diaminoanthraquinone: Known for its use in dye production and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88447-10-3 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-amino-5-(benzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c22-16-10-4-8-14-18(16)20(24)15-9-5-11-17(19(15)21(14)25)23-12-13-6-2-1-3-7-13/h1-11,23H,12,22H2 |
InChI Key |
UXFFRVRMEYIOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Origin of Product |
United States |
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